molecular formula C13H23N5O5 B12719923 N-(1,2-Dihydroxy-2-((1-oxo-3-((2-(2-oxoimidazolidin-1-yl)ethyl)amino)propyl)amino)ethyl)acrylamide CAS No. 93892-96-7

N-(1,2-Dihydroxy-2-((1-oxo-3-((2-(2-oxoimidazolidin-1-yl)ethyl)amino)propyl)amino)ethyl)acrylamide

Cat. No.: B12719923
CAS No.: 93892-96-7
M. Wt: 329.35 g/mol
InChI Key: GODVJDLFOSJHED-UHFFFAOYSA-N
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Description

EINECS 299-582-9, also known as 2,4,6-trinitrotoluene, is a chemical compound widely recognized for its use as an explosive material. It is a yellow, odorless solid that is relatively stable under normal conditions. This compound has been extensively studied and utilized in various applications, particularly in the military and industrial sectors.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:

    Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.

    Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.

    Trinitration: Finally, dinitrotoluene undergoes nitration to produce 2,4,6-trinitrotoluene.

The reaction conditions involve maintaining specific temperatures and using concentrated acids to ensure the complete nitration of toluene.

Industrial Production Methods

Industrial production of 2,4,6-trinitrotoluene follows the same nitration process but on a larger scale. The process is carefully controlled to ensure safety and efficiency. The production involves the use of large reactors, precise temperature control, and continuous monitoring to prevent any hazardous conditions.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products, depending on the conditions.

    Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminotoluenes.

    Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as hydrogen gas and metal catalysts are used.

    Substitution: Strong bases or nucleophiles are typically employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidation can lead to the formation of carboxylic acids and other oxidized derivatives.

    Reduction: Reduction produces aminotoluenes and other reduced forms.

    Substitution: Substitution reactions yield various substituted toluenes depending on the nucleophile used.

Scientific Research Applications

2,4,6-trinitrotoluene has several scientific research applications:

    Chemistry: It is used as a standard explosive in various chemical studies and experiments.

    Biology: Research on its effects on biological systems, including its toxicity and environmental impact.

    Medicine: Studies on its potential use in medical applications, particularly in controlled drug delivery systems.

    Industry: Widely used in the mining and construction industries for blasting and demolition purposes.

Mechanism of Action

The mechanism of action of 2,4,6-trinitrotoluene as an explosive involves rapid decomposition and the release of gases, leading to a high-pressure shock wave. The molecular targets include the bonds within the 2,4,6-trinitrotoluene molecule, which break down under high temperatures and pressures, resulting in an explosive reaction. The pathways involved include the formation of nitrogen gas, carbon dioxide, and water vapor.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dinitrotoluene
  • 2,6-dinitrotoluene
  • 1,3,5-trinitrobenzene

Uniqueness

2,4,6-trinitrotoluene is unique due to its stability and ease of handling compared to other nitroaromatic compounds. Its explosive properties are well-characterized, making it a preferred choice in various applications. Additionally, its relatively low melting point allows for easy casting and molding into desired shapes for specific uses.

Properties

CAS No.

93892-96-7

Molecular Formula

C13H23N5O5

Molecular Weight

329.35 g/mol

IUPAC Name

N-[1,2-dihydroxy-2-(prop-2-enoylamino)ethyl]-3-[2-(2-oxoimidazolidin-1-yl)ethylamino]propanamide

InChI

InChI=1S/C13H23N5O5/c1-2-9(19)16-11(21)12(22)17-10(20)3-4-14-5-7-18-8-6-15-13(18)23/h2,11-12,14,21-22H,1,3-8H2,(H,15,23)(H,16,19)(H,17,20)

InChI Key

GODVJDLFOSJHED-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC(C(NC(=O)CCNCCN1CCNC1=O)O)O

Origin of Product

United States

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